

# analytical techniques for characterizing 4-(1H-imidazol-2-yl)benzoic acid

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## Compound of Interest

Compound Name: 4-(1H-imidazol-2-yl)benzoic Acid

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An Application Guide to the Comprehensive Characterization of **4-(1H-imidazol-2-yl)benzoic acid**

## Abstract

**4-(1H-imidazol-2-yl)benzoic acid** is a bifunctional organic molecule featuring both a carboxylic acid and an imidazole moiety. This unique structure makes it a valuable building block in medicinal chemistry, materials science, and as a ligand in coordination chemistry.<sup>[1]</sup> Accurate and comprehensive characterization is imperative to ensure its identity, purity, and suitability for these advanced applications. This guide provides a detailed overview of essential analytical techniques, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals. The methodologies described herein form a self-validating system to ensure the highest degree of scientific integrity.

## Introduction and Physicochemical Profile

**4-(1H-imidazol-2-yl)benzoic acid** (IUPAC Name: **4-(1H-imidazol-2-yl)benzoic acid**) is a crystalline solid at room temperature. Its structure, comprising a benzoic acid group substituted with an imidazole ring at the para-position, imparts both acidic and basic properties, making it an interesting candidate for creating zwitterionic compounds, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). The imidazole ring provides a site for hydrogen bonding and metal coordination, while the carboxylic acid group allows for amide bond formation and salt formation.<sup>[1]</sup>

A thorough analytical characterization workflow is essential to confirm the molecular structure and assess the purity of the material, identifying any potential isomers (e.g., 2- or 3-substituted benzoic acid) or synthesis-related impurities.

Table 1: Physicochemical Properties of **4-(1H-imidazol-2-yl)benzoic acid**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	188.18 g/mol	[2]
CAS Number	108035-45-6	[3]
Appearance	White to light yellow solid	[3][4]
Melting Point	>300 °C	[5]
pKa	~5.07 (Predicted, for imidazole moiety)	[4]

## Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of **4-(1H-imidazol-2-yl)benzoic acid**. Each technique provides orthogonal, complementary information, leading to a complete and reliable profile of the molecule.

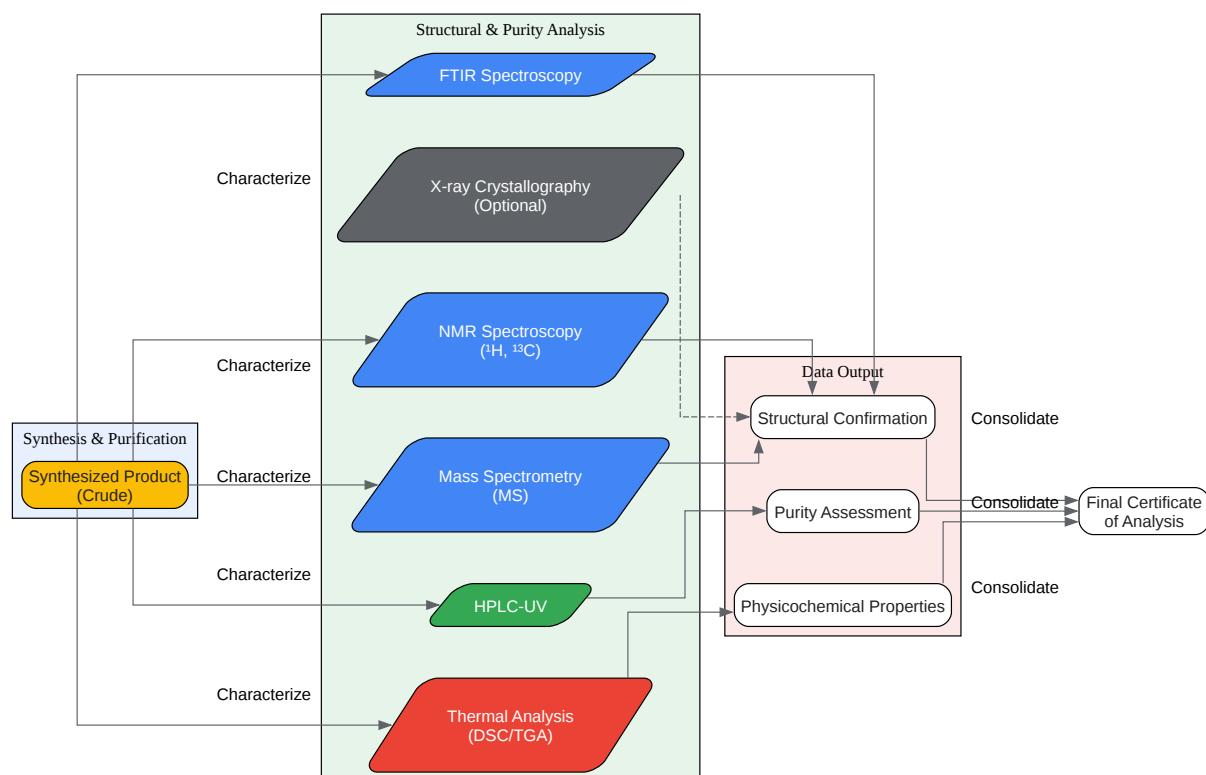
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Figure 1: General analytical workflow for the characterization of **4-(1H-imidazol-2-yl)benzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Principle:** NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. It probes the magnetic properties of atomic nuclei (<sup>1</sup>H and <sup>13</sup>C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

**Application Note:** For **4-(1H-imidazol-2-yl)benzoic acid**, <sup>1</sup>H NMR confirms the substitution pattern on the benzoic acid ring (distinguishing it from isomers) and the presence of imidazole protons. <sup>13</sup>C NMR confirms the carbon skeleton and the presence of the carboxylic acid carbonyl carbon. The key to distinguishing the target 4-isomer from a potential 3-isomer lies in the coupling patterns of the benzene ring protons.<sup>[6]</sup> The 4-isomer will show a symmetric AA'BB' system (two doublets), while a 3-isomer would exhibit a more complex pattern of four distinct signals.<sup>[6]</sup>

## Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is an excellent choice due to its ability to dissolve both the carboxylic acid and imidazole groups and to allow observation of exchangeable protons (N-H and O-H).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher for better resolution.
  - Pulse Width: 30°
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 scans.
- Spectral Width: 0-15 ppm.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Mode: Proton-decoupled.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Spectral Width: 0-200 ppm.

## Data Interpretation

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>)

Assignment ( <sup>1</sup> H NMR)	Predicted δ (ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	12.5 - 13.5	Broad Singlet	Exchangeable proton, integral may vary.
Imidazole (-NH)	12.0 - 13.0	Broad Singlet	Exchangeable proton.
Benzoic Acid (H-2, H-6)	~8.1	Doublet	Protons ortho to the imidazole group.
Benzoic Acid (H-3, H-5)	~8.0	Doublet	Protons ortho to the carboxylic acid group.
Imidazole (H-4', H-5')	~7.3	Singlet	The two imidazole protons are often equivalent.

Assignment ( <sup>13</sup> C NMR)	Predicted $\delta$ (ppm)	Notes
Carboxylic Acid (C=O)	~167	
Imidazole (C-2')	~145	Carbon linking the two rings.
Imidazole (C-4', C-5')	~122	
Benzoic Acid (C-1)	~132	Carbon bearing the -COOH group.
Benzoic Acid (C-4)	~131	Carbon bearing the imidazole group.
Benzoic Acid (C-2, C-6)	~129	
Benzoic Acid (C-3, C-5)	~126	

Note: Predicted values are based on standard substituent effects and may vary slightly based on experimental conditions.[\[6\]](#)

## Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns.

Application Note: MS is critical for confirming the elemental composition of **4-(1H-imidazol-2-yl)benzoic acid**. High-resolution mass spectrometry (HRMS), such as electrospray ionization-time of flight (ESI-TOF), can confirm the molecular formula by providing a highly accurate mass measurement.

## Protocol: ESI-MS

- Sample Preparation:
  - Prepare a dilute solution of the sample (~10-100  $\mu$ g/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrument Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. In positive mode, the protonated molecule  $[M+H]^+$  will be observed. In negative mode, the deprotonated molecule  $[M-H]^-$  will be observed.
- Mass Range: Scan from m/z 50 to 500.
- Capillary Voltage: 3-4 kV.
- Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument (e.g., 10 L/min, 300 °C).

## Data Interpretation

- Expected Molecular Ion Peak:
  - $[M+H]^+$ : m/z 189.0664 (Calculated for  $C_{10}H_9N_2O_2^+$ )
  - $[M-H]^-$ : m/z 187.0508 (Calculated for  $C_{10}H_7N_2O_2^-$ )
- Fragmentation: A common fragmentation pathway involves the loss of  $CO_2$  (44 Da) from the carboxylic acid group, which can help confirm the structure.

## High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.

Application Note: For **4-(1H-imidazol-2-yl)benzoic acid**, a reversed-phase HPLC (RP-HPLC) method is ideal for determining purity and identifying synthesis-related impurities. A UV detector is suitable as the aromatic rings and imidazole moiety are chromophoric. This technique is the gold standard for quantitative purity analysis in pharmaceutical development.[7][8]

## Protocol: RP-HPLC for Purity Analysis

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water. The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape.
- Mobile Phase B: Acetonitrile or Methanol.
- Filter and degas both mobile phases before use.[9]
- Standard and Sample Preparation:
  - Prepare a stock solution of the sample in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) at a concentration of ~1 mg/mL.
  - Prepare the analytical sample by diluting the stock solution to ~0.1 mg/mL.
- Chromatographic Conditions:

Table 3: Typical HPLC Method Parameters

Parameter	Recommended Value	Rationale
Column	C18, 150 x 4.6 mm, 5 µm	Standard reversed-phase column suitable for aromatic compounds.
Mobile Phase	Gradient or Isocratic	A gradient (e.g., 10% to 90% B over 15 min) is good for screening impurities. An isocratic method (e.g., 70% A: 30% B) can be used for routine analysis. <a href="#">[9]</a> <a href="#">[10]</a>
Flow Rate	1.0 mL/min	Standard analytical flow rate. <a href="#">[9]</a> <a href="#">[10]</a>
Column Temp.	25-30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	
Detection	UV at 230 nm or 254 nm	Wavelength where the analyte exhibits strong absorbance. <a href="#">[10]</a>

## Data Interpretation

- A pure sample should exhibit a single major peak at a specific retention time.
- The area of the main peak relative to the total area of all peaks (main peak + impurity peaks) is used to calculate the purity, often expressed as "area %".
- The presence of other peaks indicates impurities, which can be quantified relative to the main peak.

## Complementary Analytical Techniques

The following techniques provide additional, valuable information for a comprehensive characterization.

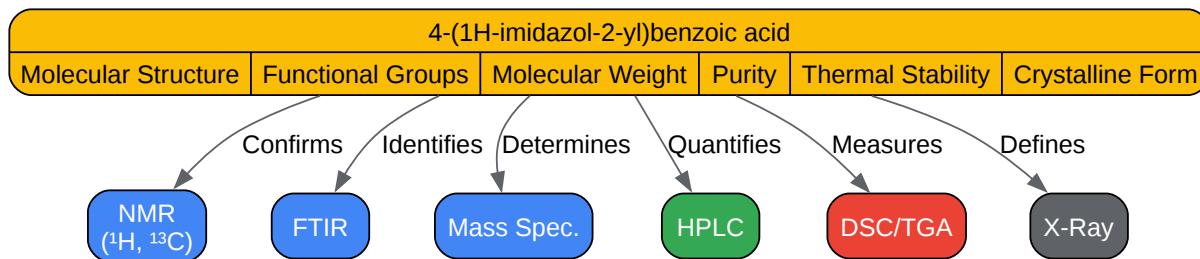
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Figure 2: Logical relationships between analytical techniques and the information they provide.

## A. Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle:** FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds. It is an excellent tool for identifying the presence of specific functional groups.[11]

**Application Note:** FTIR can quickly confirm the presence of the key functional groups in **4-(1H-imidazol-2-yl)benzoic acid**: the carboxylic acid (O-H and C=O bonds) and the imidazole ring (N-H bond).

**Protocol:**

- Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Scan in the range of 4000-400  $\text{cm}^{-1}$ .

**Expected Data:**

- $\sim 3300\text{-}2500 \text{ cm}^{-1}$ : Broad band, characteristic of the O-H stretch of a carboxylic acid.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$ : N-H stretch of the imidazole ring.
- $\sim 1700\text{-}1680 \text{ cm}^{-1}$ : Strong C=O stretch of the carboxylic acid.[12]

- ~1610-1580 cm<sup>-1</sup>: C=N and C=C stretching vibrations from the imidazole and benzene rings.  
[\[11\]](#)[\[13\]](#)

## B. Thermal Analysis (DSC/TGA)

Principle:

- Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and purity.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[\[14\]](#)

Application Note: DSC can be used to accurately determine the melting/decomposition point of the compound. TGA will reveal the temperature at which the molecule begins to degrade, providing crucial information about its thermal stability. For a related compound, benzoic acid, TGA shows mass loss commencing around 80-100 °C due to sublimation/decomposition.[\[15\]](#)  
[\[16\]](#)

Protocol:

- Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to above its expected decomposition temperature (e.g., 350 °C).

Expected Data:

- DSC: A sharp endotherm corresponding to the melting point.
- TGA: A stable baseline until the onset of decomposition, followed by a sharp drop in mass.

## C. X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Application Note: While not a routine technique, if a single crystal of sufficient quality can be grown, X-ray crystallography provides unambiguous proof of structure and stereochemistry. Studies on similar molecules like 4-(1H-benzimidazol-2-yl)benzonitrile show how this technique reveals planarity and intermolecular interactions like hydrogen bonding.<sup>[17]</sup> For 4-(Imidazol-1-yl)benzoic acid, it has been used to determine the dihedral angle between the rings and map the hydrogen bonding network in the crystal.<sup>[2][18]</sup>

Protocol:

- Grow single crystals, typically by slow evaporation of a saturated solution in a suitable solvent.
- Mount a crystal on a diffractometer and collect diffraction data.
- Solve and refine the crystal structure using specialized software.

## Conclusion

The comprehensive characterization of **4-(1H-imidazol-2-yl)benzoic acid** requires an integrated analytical strategy. The combination of NMR spectroscopy for primary structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment forms the core of a robust validation package. Complementary techniques such as FTIR, thermal analysis, and X-ray crystallography provide further layers of confirmation, ensuring the material's quality, identity, and suitability for its intended scientific or industrial application. This multi-faceted approach underpins the principles of scientific integrity and provides a self-validating dataset for researchers and developers.

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